molecular formula C11H9BrFNO2 B13725487 3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid

3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid

Cat. No.: B13725487
M. Wt: 286.10 g/mol
InChI Key: XYXANDAQUNGSPF-UHFFFAOYSA-N
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Description

3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine and fluorine substitution on the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Cycloaddition: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.

Scientific Research Applications

3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The bromine and fluorine substitutions can enhance its binding affinity and selectivity, leading to more potent biological effects . The compound may influence signaling pathways, gene expression, and cellular processes, contributing to its therapeutic potential.

Comparison with Similar Compounds

3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid can be compared with other indole derivatives such as:

These comparisons highlight the unique features of this compound, particularly its dual halogen substitutions, which can significantly influence its chemical behavior and biological activities.

Properties

Molecular Formula

C11H9BrFNO2

Molecular Weight

286.10 g/mol

IUPAC Name

3-(4-bromo-7-fluoro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H9BrFNO2/c12-7-2-3-8(13)11-10(7)6(5-14-11)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16)

InChI Key

XYXANDAQUNGSPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1F)CCC(=O)O)Br

Origin of Product

United States

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